molecular formula C12H18O2 B12736861 Pinocarvyl acetate, cis-(+)- CAS No. 75044-06-3

Pinocarvyl acetate, cis-(+)-

Cat. No.: B12736861
CAS No.: 75044-06-3
M. Wt: 194.27 g/mol
InChI Key: UDBAGFUFASPUFS-AXFHLTTASA-N
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Description

Pinocarvyl acetate, cis-(+)-: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.2701 g/mol . . This compound is characterized by its unique chemical structure, which includes a cyclohexene ring with an acetate group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, cis-(+)- can be synthesized through the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane under controlled temperature conditions to achieve high yields.

Industrial Production Methods: Industrial production of pinocarvyl acetate, cis-(+)- often involves the use of β-pinenoxide as the starting material, which is reacted with acetic anhydride in the presence of various acid catalysts . The reaction conditions are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pinocarvyl acetate, cis-(+)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various .

Scientific Research Applications

Pinocarvyl acetate, cis-(+)- has a wide range of scientific research applications, including:

Chemistry:

  • Used as a precursor in the synthesis of other organic compounds.
  • Employed in analytical chemistry for the development of new analytical methods.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its effects on cell signaling pathways .

Medicine:

  • Explored for its potential use in pharmaceutical formulations .
  • Researched for its anti-inflammatory and antioxidant properties.

Industry:

  • Used as a fragrance compound in the perfume industry.
  • Employed as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of pinocarvyl acetate, cis-(+)- involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the modulation of enzyme activity and receptor binding . The compound may also influence gene expression and cellular signaling pathways , leading to its observed biological effects.

Comparison with Similar Compounds

  • trans-Pinocarvyl acetate
  • (Z)-Pinocarvyl acetate
  • Pinocarvyl acetate

Comparison: Pinocarvyl acetate, cis-(+)- is unique due to its stereochemistry , which influences its chemical reactivity and biological activity . Compared to its stereoisomers, it may exhibit different physical properties and biological effects , making it a valuable compound for various applications.

Properties

CAS No.

75044-06-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(1S,3S,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate

InChI

InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m0/s1

InChI Key

UDBAGFUFASPUFS-AXFHLTTASA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2C[C@H](C1=C)C2(C)C

Canonical SMILES

CC(=O)OC1CC2CC(C1=C)C2(C)C

Origin of Product

United States

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